2-Phenylmorpholine hydrobromide
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Overview
Description
2-Phenylmorpholine hydrobromide is a chemical compound with the molecular formula C10H14BrNO. It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is primarily used in research settings and has various applications in chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylmorpholine hydrobromide typically involves the reaction of phenylmorpholine with hydrobromic acid. One common method includes the use of phenylmorpholine and hydrobromic acid in a solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenylmorpholine hydrobromide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to phenylmorpholine.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted phenylmorpholine derivatives .
Scientific Research Applications
2-Phenylmorpholine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenylmorpholine hydrobromide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting pathways involved in cell cycle regulation and cytokinesis. The compound’s effects are mediated through its binding to specific receptors and enzymes, altering their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenmetrazine: A stimulant drug with a similar structure.
Phendimetrazine: Another stimulant with structural similarities.
Isophenmetrazine: A compound with similar pharmacological properties.
Uniqueness
2-Phenylmorpholine hydrobromide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C10H14BrNO |
---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-phenylmorpholine;hydrobromide |
InChI |
InChI=1S/C10H13NO.BrH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H |
InChI Key |
FAWIGINBSZKAOF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.